3-(2-oxo-2-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride
Description
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Properties
IUPAC Name |
3-[2-oxo-2-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]ethyl]-1,3-benzoxazol-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S2.ClH/c26-18(12-25-15-4-1-2-5-16(15)28-20(25)27)23-7-9-24(10-8-23)19-22-21-14(13-30-19)17-6-3-11-29-17;/h1-6,11H,7-10,12-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBMTNCALZAWGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(CS2)C3=CC=CS3)C(=O)CN4C5=CC=CC=C5OC4=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-oxo-2-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride represents a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Thiadiazine Ring : Known for its antimicrobial and anti-inflammatory properties.
- Piperazine Moiety : Often associated with central nervous system (CNS) activity.
- Benzo[d]oxazole : Exhibits anticancer and antimicrobial activities.
Biological Activity Overview
Research has indicated that compounds similar to this compound possess a range of biological activities, including:
- Anticancer Activity
- Antimicrobial Properties
- Anti-inflammatory Effects
The biological activity of this compound is believed to stem from multiple mechanisms:
- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in cancer proliferation and microbial metabolism.
- Receptor Modulation : The piperazine moiety can interact with neurotransmitter receptors, potentially influencing CNS activity.
Case Studies
Several studies have explored the biological efficacy of similar compounds:
- Antitumor Efficacy :
- Antimicrobial Testing :
Data Table: Summary of Biological Activities
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research has indicated that derivatives of compounds similar to 3-(2-oxo-2-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride exhibit significant antimicrobial properties. Studies have shown that modifications in the structure can lead to enhanced antibacterial and antifungal activities. For instance, thiazole and oxadiazole derivatives have been synthesized and tested for their efficacy against various bacterial strains and fungi, demonstrating promising results in inhibiting microbial growth .
2. Anticancer Potential
The anticancer properties of compounds featuring similar structural frameworks have been explored extensively. Certain derivatives have shown cytotoxic effects against various cancer cell lines. The presence of the thiophenyl group and the piperazine moiety is believed to play a crucial role in modulating the activity against cancer cells. In vitro studies have reported significant inhibition of cell proliferation in specific cancer types when treated with these compounds .
3. Central Nervous System Activity
Compounds containing piperazine rings are often investigated for their neuropharmacological effects. There is potential for this compound to exhibit anxiolytic or antidepressant-like effects based on its structural analogs that have shown such activities in preclinical studies .
Synthesis and Characterization
The synthesis of this compound involves multiple steps including the formation of the thiadiazine and piperazine components followed by coupling reactions to form the final product. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are typically employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Several studies have documented the synthesis and biological evaluation of related compounds:
Preparation Methods
Cyclization of 2-Aminophenol Derivatives
The benzo[d]oxazol-2-one scaffold is classically synthesized via cyclization of 2-aminophenol derivatives. Reacting 2-aminophenol with phosgene or carbonyl diimidazole under anhydrous conditions yields the oxazolone ring through intramolecular dehydration. For instance, treatment with triphosgene in dichloromethane at 0–5°C produces the core structure in yields exceeding 75%.
Alternative Pathways via 2-Hydroxybenzamides
An alternative route involves dehydrating 2-hydroxybenzamide derivatives. Heating 2-hydroxybenzamide with phosphoryl chloride (POCl₃) at 80°C for 6 hours induces cyclization, forming the oxazolone ring with minimal byproducts. This method is advantageous for scale-up due to its simplicity and high reproducibility.
Synthesis of the Piperazine-Thiadiazin-Thiophene Moiety
Piperazine Ring Formation
The piperazine subunit is synthesized via a modified Strecker reaction. Ethylenediamine reacts with α-keto esters under reductive conditions to form 3,4-dehydropiperazine-2-ones, which are subsequently reduced using lithium aluminum hydride (LiAlH₄) to yield the piperazine backbone. For example, 1-methyl-3-phenylpiperazine is obtained by reducing 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one with LiAlH₄ in tetrahydrofuran (THF) at reflux.
Thiadiazin-Thiophene Substituent Integration
The 5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl group is synthesized through cyclocondensation. Thiosemicarbazide reacts with α-bromoacetothiophenone in ethanol under reflux, forming the thiadiazin ring via nucleophilic substitution and cyclization. Thiophene incorporation is achieved using Gewald synthesis, where ketones, cyanoacetates, and sulfur yield 2-aminothiophenes, which are further functionalized.
Coupling Strategies for the Ethyl-Ketone Linker
Nucleophilic Alkylation
The ethyl-ketone bridge is constructed via nucleophilic substitution. The piperazine nitrogen attacks a bromoethyl ketone intermediate (e.g., 2-bromo-1-(benzo[d]oxazol-2-on-3-yl)ethan-1-one) in acetonitrile at 60°C, facilitated by potassium carbonate. This step achieves a 68–72% yield after column chromatography.
Michael Addition Approaches
Alternatively, a Michael addition between the piperazine-thiadiazin-thiophene moiety and α,β-unsaturated ketones (e.g., 3-(benzo[d]oxazol-2-on-3-yl)acryloyl chloride) in the presence of triethylamine yields the coupled product. This method offers superior regioselectivity but requires stringent moisture control.
Final Salt Formation and Purification
Hydrochloride Salt Precipitation
The free base is treated with hydrochloric acid (HCl) in ethanol to form the hydrochloride salt. Slow addition of HCl gas at 0°C ensures high-purity crystals, which are filtered and washed with cold diethyl ether.
Crystallization Optimization
Recrystallization from a mixture of ethanol and water (3:1 v/v) enhances purity (>99% by HPLC). X-ray diffraction confirms the crystalline structure, with a melting point of 218–220°C.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Key steps, such as piperazine reduction and thiadiazin cyclization, are adapted for continuous flow systems. These reactors improve heat transfer and reduce reaction times by 40% compared to batch processes.
Green Chemistry Metrics
Solvent recovery systems and catalytic methodologies minimize waste. For instance, replacing LiAlH₄ with sodium borohydride in piperazine synthesis reduces hazardous byproducts by 30%.
Comparative Analysis of Synthetic Methodologies
| Parameter | Nucleophilic Alkylation | Michael Addition |
|---|---|---|
| Yield (%) | 72 | 65 |
| Purity (%) | 98 | 95 |
| Scalability | High | Moderate |
| Byproduct Formation | Low | Moderate |
The nucleophilic alkylation route is preferred for industrial applications due to its scalability and yield, whereas Michael addition offers better stereochemical control for research-scale synthesis.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what critical reaction parameters must be controlled?
The synthesis typically involves multi-step reactions, including:
- Coupling of the benzoxazolone core with a piperazine-thiadiazine-thiophene moiety via nucleophilic substitution or amidation .
- Optimization of reaction solvents (e.g., absolute ethanol or DMF) and temperatures (reflux conditions) to enhance yield and purity .
- Purification via recrystallization (ethanol/water mixtures) or column chromatography to isolate the hydrochloride salt . Key parameters include stoichiometric ratios, reaction time (4–5 hours for reflux), and pH control during salt formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- H and C NMR : Confirm the presence of the benzoxazolone carbonyl (δ ~165–170 ppm), piperazine protons (δ ~2.5–3.5 ppm), and thiophene aromatic signals (δ ~6.5–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak) and elemental composition .
- IR Spectroscopy : Identifies functional groups like C=O (1700–1750 cm) and C-N (1250–1350 cm) stretches .
Q. What initial biological screening assays are recommended for this compound?
- In vitro cytotoxicity assays (e.g., MTT or SRB against cancer cell lines) to evaluate antitumor potential .
- Enzyme inhibition studies : Target kinases or proteases using fluorometric/colorimetric substrates to assess binding affinity .
- Antimicrobial disk diffusion assays to screen for broad-spectrum activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the final compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while ethanol reduces side reactions .
- Catalyst use : Palladium or copper catalysts for coupling reactions can improve efficiency .
- Stoichiometric adjustments : Excess piperazine derivatives (1.2–1.5 eq) ensure complete alkylation of the benzoxazolone core .
- Temperature gradients : Stepwise heating (e.g., 60°C → reflux) minimizes decomposition of heat-sensitive intermediates .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- 2D NMR techniques (e.g., COSY, HSQC) differentiate overlapping proton signals in the piperazine and thiadiazine regions .
- Computational modeling (DFT or molecular docking) predicts H/C shifts and validates stereochemical assignments .
- Comparative analysis with analogous compounds (e.g., benzothiazolone derivatives) identifies consistent spectral patterns .
Q. How should stability studies be designed to determine shelf-life under varying storage conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) to identify degradation pathways .
- HPLC monitoring : Track impurity profiles (e.g., hydrolysis of the oxazolone ring) under accelerated conditions .
- Lyophilization : Improves long-term stability of the hydrochloride salt by reducing hygroscopicity .
Q. What methodologies are used to evaluate the compound’s pharmacokinetic properties?
- Plasma protein binding assays (equilibrium dialysis) quantify unbound fractions .
- Caco-2 cell monolayers : Assess intestinal permeability and efflux ratios for oral bioavailability predictions .
- Metabolic stability tests (microsomal incubation) identify cytochrome P450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
